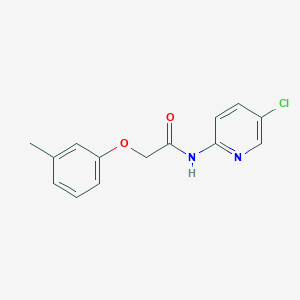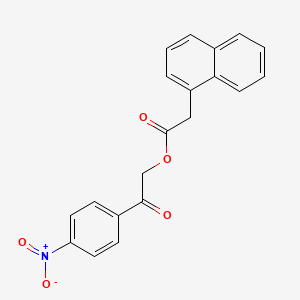
2-(4-nitrophenyl)-2-oxoethyl 1-naphthylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-(4-nitrophenyl)-2-oxoethyl 1-naphthylacetate" often involves free radical reactions or condensation reactions. For example, manganese(III) acetate has been used to initiate oxidative free radical reactions between 1,4-naphthoquinones and ethyl nitroacetate, producing various nitromethyl radicals and derivatives (Chuang, Wu, & Jiang, 1999). Additionally, reactions of 1-nitroso-2-naphthols with α-functionalized ketones have led to the formation of naphtho[1,2-d][1,3]oxazoles (Aljaar, Malakar, Conrad, Frey, & Beifuss, 2013).
Molecular Structure Analysis
The molecular structure of related compounds typically features aromatic rings, nitro groups, and ester functionalities. Detailed structural analysis can be performed using techniques such as X-ray diffraction, NMR spectroscopy, and molecular modeling. For example, studies have analyzed the structure of (2-nitrophenyl)acetyl derivatives to explore their potential as hydroxyl protecting groups, highlighting the stability and reactivity of these molecules (Daragics & Fügedi, 2010).
Chemical Reactions and Properties
The compound and its analogs undergo various chemical reactions, including free radical reactions, condensation, and hydrolysis. The reactivity is often influenced by the nitro and ester groups, which can undergo reduction, nucleophilic attack, and other transformations. The thermodynamics of hydrolysis reactions of related acetates have been thoroughly investigated, providing insights into their chemical behavior (Decker, Goldberg, Lang, & Michener, 2010).
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-19(15-8-10-17(11-9-15)21(24)25)13-26-20(23)12-16-6-3-5-14-4-1-2-7-18(14)16/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZINIVRBOMKECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5658662.png)
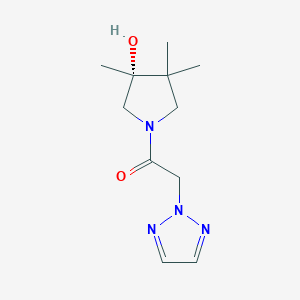
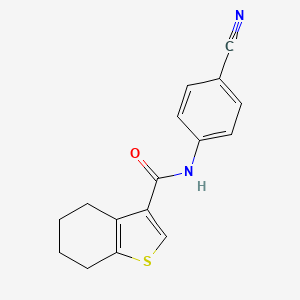
![(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5658684.png)
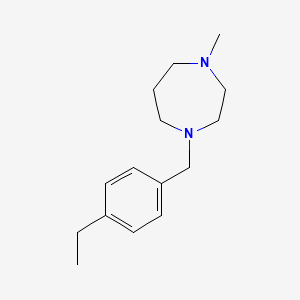
![(3R*,4R*)-N-(2-fluorobenzyl)-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4-(hydroxymethyl)-1-pyrrolidinecarboxamide](/img/structure/B5658705.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]tetrahydro-2H-pyran-4-amine](/img/structure/B5658711.png)
![N-methyl-4-[(2-methyl-4-oxoquinolin-1(4H)-yl)methyl]benzamide](/img/structure/B5658718.png)

![2-(4-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5658725.png)
![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5658732.png)
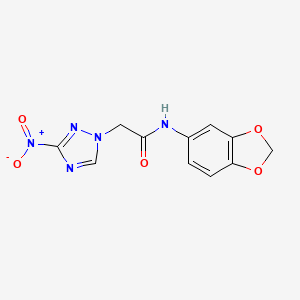
![2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B5658755.png)
